Tert-butyl 2-chloro-2-oxoacetate CAS 39061-59-1 properties
Tert-butyl 2-chloro-2-oxoacetate CAS 39061-59-1 properties
An In-Depth Technical Guide to Tert-butyl 2-chloro-2-oxoacetate (CAS 39061-59-1) for Advanced Synthesis
Executive Summary
Tert-butyl 2-chloro-2-oxoacetate, also known as tert-butyl chlorooxalate, is a bifunctional reagent of significant interest to researchers in organic synthesis and drug discovery. Possessing both a reactive acyl chloride and a sterically hindered tert-butyl ester, it serves as a valuable building block for the introduction of tert-butoxycarbonyl oxalyl moieties. This guide provides a comprehensive technical overview of its physicochemical properties, a robust protocol for its synthesis, an exploration of its reactivity, and critical safety and handling information tailored for laboratory professionals. The unique reactivity profile of this compound enables its use in diverse applications, including the synthesis of complex amides, esters, and specialized linkers for bioactive conjugates, such as those used in targeted medical imaging agents.
Physicochemical and Spectroscopic Profile
Identity and Nomenclature
-
Systematic Name: tert-butyl 2-chloro-2-oxoacetate
-
Common Synonyms: tert-butyl chloro(oxo)acetate, Chloro-oxo-acetic acid t-butyl ester, t-butyl chlorooxalate
-
CAS Number: 39061-59-1
-
Molecular Formula: C₆H₉ClO₃
-
Molecular Weight: 164.59 g/mol [1]
-
Structure:
Core Physicochemical Properties
The key physical properties of tert-butyl 2-chloro-2-oxoacetate are summarized below, providing essential data for experimental design and purification.
| Property | Value | Source(s) |
| Boiling Point | 60-63 °C at 23 Torr | [2] |
| 168.8 ± 9.0 °C at 760 mmHg | [2][3] | |
| Density | 1.178 - 1.2 ± 0.1 g/cm³ | [2][3] |
| Refractive Index (n²⁰D) | 1.435 | [3] |
| Flash Point | 59.9 ± 17.7 °C | [3] |
| Vapor Pressure | 1.6 ± 0.3 mmHg at 25°C | [1][3] |
Predicted Spectroscopic Signature
While a publicly available, peer-reviewed spectrum is not readily accessible, the structure of tert-butyl 2-chloro-2-oxoacetate allows for a confident prediction of its key NMR signals, which is crucial for reaction monitoring and product verification.
-
¹H NMR: The proton NMR spectrum is expected to be remarkably simple. Due to the high degree of symmetry, the nine protons of the tert-butyl group are chemically equivalent and will appear as a single, sharp singlet. This signal is anticipated in the range of δ 1.5 - 1.6 ppm . The absence of any other protons makes this a clean diagnostic signal.
-
¹³C NMR: The carbon NMR spectrum will provide more structural detail. Four distinct signals are predicted:
-
A signal for the three equivalent methyl carbons (-CH₃ ) of the tert-butyl group, typically around δ 27-29 ppm .
-
A signal for the quaternary carbon (-C(CH₃)₃ ) of the tert-butyl group, expected near δ 85-87 ppm .[4]
-
Two downfield signals for the two distinct carbonyl carbons. The ester carbonyl (-C(=O)O- ) is expected in the δ 158-162 ppm range, while the highly deshielded acyl chloride carbonyl (-C(=O)Cl ) will appear further downfield, likely in the δ 165-170 ppm region.[4] The quaternary nature of these carbons means their signals will likely be sharp but of lower intensity compared to the protonated carbons.
-
Synthesis and Purification
Primary Synthetic Route: Esterification of Oxalyl Chloride
The most direct and common method for preparing tert-butyl 2-chloro-2-oxoacetate is the selective mono-esterification of oxalyl chloride with tert-butanol.[1][3] Oxalyl chloride serves as the electrophilic backbone, while tert-butanol acts as the nucleophile.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of tert-butanol attacks one of the highly electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating the product alongside hydrochloric acid (HCl) as a byproduct.
Causality of Experimental Choices:
-
Stoichiometry: Using a slight excess of oxalyl chloride or a 1:1 ratio of reactants is crucial. This minimizes the formation of the di-substituted by-product, di-tert-butyl oxalate. The bulky tert-butyl group also sterically hinders the second reaction, favoring the mono-ester.
-
Temperature Control: The reaction is highly exothermic and releases HCl gas. Performing the addition of tert-butanol at low temperatures (e.g., 0 °C) is essential to control the reaction rate, prevent side reactions, and ensure safety.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants and manage the reaction temperature. The solvent must not react with the highly reactive oxalyl chloride.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of oxalyl chloride by atmospheric moisture.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an oil bubbler.
-
Reagent Charging: Charge the flask with oxalyl chloride (1.0 eq.) dissolved in anhydrous dichloromethane (DCM, ~2 M). Cool the flask to 0 °C in an ice-water bath.
-
Nucleophile Addition: Add a solution of tert-butanol (0.95 eq.) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 5 °C. Vigorous gas evolution (HCl) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure full conversion.
-
Work-up:
-
Carefully quench any remaining oxalyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield tert-butyl 2-chloro-2-oxoacetate as a colorless liquid.[2]
-
Purification and Characterization Workflow
Caption: Workflow for the synthesis and purification of tert-butyl 2-chloro-2-oxoacetate.
Chemical Reactivity and Synthetic Utility
The Dual Electrophilic Nature
The reactivity of tert-butyl 2-chloro-2-oxoacetate is dominated by its two electrophilic carbonyl centers. The acyl chloride carbonyl is significantly more reactive than the ester carbonyl due to the excellent leaving group ability of the chloride ion compared to the tert-butoxide group. This differential reactivity allows for selective reactions with a wide range of nucleophiles at the acyl chloride position.
Reactions with Nucleophiles
The compound readily undergoes nucleophilic addition-elimination reactions.[3][5] This is a powerful method for forming new carbon-heteroatom bonds.
-
With Amines: Primary and secondary amines react rapidly to form stable tert-butyl oxamate derivatives (amides).[6][7] This reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[6]
-
With Alcohols: Alcohols react to form the corresponding oxalate esters. The reaction is typically slower than with amines and may require a catalyst or heating.
-
With Water: The compound is moisture-sensitive and will hydrolyze to form tert-butyl hydrogen oxalate and HCl. This necessitates handling under anhydrous conditions.
Application in Drug Discovery: A Case Study
Tert-butyl 2-chloro-2-oxoacetate is a valuable reagent for synthesizing complex molecules in drug development, such as imaging agents for prostate cancer.[2] In this context, it can act as a bifunctional linker. One end (the acyl chloride) can be coupled to a targeting moiety (e.g., a small molecule that binds to the Prostate-Specific Membrane Antigen, PSMA), while the other end (the tert-butyl ester) serves as a protecting group for a carboxylic acid. This acid can be deprotected in a later step (using an acid like TFA) and coupled to another functional unit, such as a chelator for a radioisotope or a fluorescent dye.
Nucleophilic Substitution Workflow
Caption: General mechanism for the reaction of tert-butyl 2-chloro-2-oxoacetate with a nucleophile.
Safety, Handling, and Storage
GHS Hazard Profile
Tert-butyl 2-chloro-2-oxoacetate is a hazardous chemical and must be handled with extreme care. Its GHS classification highlights its corrosive and toxic properties.
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |
| Danger | H314: Causes severe skin burns and eye damage. | ||
| H318: Causes serious eye damage. | [2] | ||
| H331: Toxic if inhaled. |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen). The compound should be kept in a cool, dry, and well-ventilated area designated for corrosive and toxic materials. For long-term stability, storage in a freezer at or below -20°C is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, do not dispose of it with incompatible materials.
Conclusion
Tert-butyl 2-chloro-2-oxoacetate is a potent and versatile reagent for advanced organic synthesis. Its differential reactivity, stemming from the acyl chloride and tert-butyl ester functionalities, allows for its strategic incorporation into complex molecular architectures. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its properties and reactivity provides chemists, particularly those in pharmaceutical and materials science, with a powerful tool for molecular construction.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Chemsrc. (2023). tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1. [Link]
-
Kopka, K., et al. (2017). Hybrid Chelator-Based PSMA Radiopharmaceuticals: Translational Approach. Molecules, 22(4), 594. [Link]
-
Hohn, A., et al. (2020). Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. ChemistryOpen, 9(7), 762-770. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Dharmarajan, S., et al. (2015). Synthesis and Biological Evaluation of Low Molecular Weight Fluorescent Imaging Agents for the Prostate-Specific Membrane Antigen. Bioconjugate Chemistry, 26(11), 2255-2264. [Link]
-
Save My Exams. (2023). Acyl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. [Link]
-
Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]
-
Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. [Link]
-
OC-Praktikum. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
The Organic Chemistry Tutor. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Google Patents. (n.d.).
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
- Google Patents. (n.d.).
Sources
- 1. tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc [chemsrc.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. DE4434444A1 - Process for the preparation of tert-butyl chloroacetate - Google Patents [patents.google.com]
